molecular formula C16H26N4O5S B2800387 ethyl 4-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate CAS No. 1903501-70-1

ethyl 4-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate

Cat. No.: B2800387
CAS No.: 1903501-70-1
M. Wt: 386.47
InChI Key: LEQFCZUFGLTOHQ-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

Scientific Research Applications

Synthesis Strategies

The synthesis of heterocyclic compounds, such as tetrahydro-1,4-diazepinones and imidazole derivatives, involves regioselective strategies and cyclization processes. For instance, Dzedulionytė et al. (2022) described a general approach towards the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, highlighting the versatility of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates in obtaining these structures through oxirane ring-opening and direct cyclization processes (Dzedulionytė et al., 2022). Similarly, Honey et al. (2012) discussed the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a precursor for synthesizing a diverse set of trifluoromethyl heterocycles, demonstrating the compound's versatility in organic synthesis (Honey et al., 2012).

Functionalization and Characterization

Further research has explored the functionalization and characterization of imidazole derivatives, assessing their potential in various chemical and biological applications. For example, Zaki et al. (2012) synthesized substituted imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine scaffolds and conducted electrochemical studies to evaluate their bioreduction properties (Zaki et al., 2012). Additionally, Anisuzzaman et al. (2000) prepared dimethyl derivatives of imidazolinone herbicides, providing a foundation for the development of gas chromatographic methods for their analysis (Anisuzzaman et al., 2000).

Advanced Applications

The explored compound and its derivatives have also been investigated for advanced applications, such as radiolabelled compounds for receptor imaging and the photochemical dimerization of esters, demonstrating the broad utility of this chemical framework in scientific research. For instance, Hamill et al. (1996) developed radiolabelled nonpeptide angiotensin II antagonists, useful for imaging AT1 receptors, highlighting the potential for medical imaging applications (Hamill et al., 1996).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the importance of imidazoles in various fields, it’s likely that new synthetic methods and applications will continue to be explored .

Properties

IUPAC Name

ethyl 4-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O5S/c1-4-25-16(22)7-6-15(21)19-8-5-9-20(11-10-19)26(23,24)14-12-18(3)13(2)17-14/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQFCZUFGLTOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(C(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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